molecular formula C14H12FNO4S B4404262 4-fluorobenzyl 4-(aminosulfonyl)benzoate

4-fluorobenzyl 4-(aminosulfonyl)benzoate

Cat. No.: B4404262
M. Wt: 309.31 g/mol
InChI Key: VUUFWIKCDCWFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzyl 4-(aminosulfonyl)benzoate is a synthetic organic building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound integrates two pharmacologically significant moieties: a 4-fluorobenzyl ester and a 4-(aminosulfonyl)benzoic acid derivative. The sulfonamide group is a common feature in many bioactive molecules and therapeutic agents, known for its role in inhibiting various enzymes and facilitating protein binding . The fluorobenzyl group is frequently employed in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . This ester is primarily valued as a versatile chemical intermediate for constructing more complex molecules. Researchers can utilize it in solid-phase and solution-phase synthetic routes to incorporate a sulfonamido-benzoate core into target structures, such as protease inhibitors, receptor antagonists, or other pharmacologically active scaffolds . Its structure makes it a potential precursor in the synthesis of compounds targeting serotonin receptors or enzyme families where sulfonamides show high affinity . The presence of the ester linkage also allows for further synthetic manipulation, including hydrolysis to the corresponding acid or transesterification reactions. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)methyl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-5-1-10(2-6-12)9-20-14(17)11-3-7-13(8-4-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUFWIKCDCWFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-fluorobenzyl 4-(aminosulfonyl)benzoate

The primary route to synthesizing this compound involves the formation of an ester linkage between two key precursors: 4-sulfamoylbenzoic acid and 4-fluorobenzyl alcohol. This can be achieved through several reliable methods.

Esterification Reactions and Optimization

Direct acid-catalyzed esterification, known as Fischer-Speier esterification, represents a fundamental approach. mdpi.com This method involves reacting 4-sulfamoylbenzoic acid with an excess of 4-fluorobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). mdpi.com The reaction is driven to completion by removing the water formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus. mdpi.com

To circumvent the often harsh conditions of Fischer esterification, coupling agents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-(dimethylamino)pyridine (DMAP), facilitate the esterification under milder, room-temperature conditions. This method proceeds by activating the carboxylic acid group of 4-sulfamoylbenzoic acid to form a highly reactive intermediate, which is then readily attacked by the hydroxyl group of 4-fluorobenzyl alcohol. bath.ac.uk Other modern coupling agents, such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), are also highly effective for this type of amide bond formation. nih.gov

Optimization of these reactions typically involves adjusting the stoichiometry of the reactants, the choice of solvent (e.g., dichloromethane, DMF), reaction temperature, and the specific coupling agent and catalyst used to maximize yield and purity.

Table 1: Comparison of Common Esterification Methods

MethodTypical ReagentsAdvantagesDisadvantages
Fischer Esterification4-sulfamoylbenzoic acid, 4-fluorobenzyl alcohol, H₂SO₄Inexpensive reagents, simple procedure. mdpi.comHarsh conditions (high temp.), requires excess alcohol, equilibrium reaction. mdpi.com
DCC/DMAP Coupling4-sulfamoylbenzoic acid, 4-fluorobenzyl alcohol, DCC, DMAPMild conditions, high yields. Dicyclohexylurea (DCU) byproduct can be difficult to remove. bath.ac.uk
HBTU Coupling4-sulfamoylbenzoic acid, 4-fluorobenzyl alcohol, HBTU, Base (e.g., DIPEA)Fast reaction times, high efficiency, easy purification. nih.govHigher cost of reagent compared to DCC.

Sulfonylation and Amidation Strategies

An alternative synthetic logic involves forming the ester bond first, followed by construction of the sulfamoyl group, or vice-versa. A more direct and common pathway, however, begins with 4-sulfamoylbenzoic acid. This key intermediate can be prepared from saccharin (B28170) or via the chlorosulfonation of benzoic acid followed by amination.

A highly effective strategy for the synthesis of the target molecule involves the conversion of 4-sulfamoylbenzoic acid into its more reactive acid chloride derivative, 4-(aminosulfonyl)benzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acid chloride is highly electrophilic and reacts readily with 4-fluorobenzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method, a variation of the Schotten-Baumann reaction, is generally high-yielding and proceeds under mild conditions. google.com

Advanced Synthetic Approaches for Enhanced Yields and Purity

Modern synthetic chemistry offers more sophisticated methods to improve the efficiency and selectivity of the synthesis of this compound.

Chemo-selective Transformations

Chemo-selectivity is crucial when dealing with molecules possessing multiple reactive sites. The 4-sulfamoylbenzoic acid precursor contains a carboxylic acid and a sulfonamide group, both of which have acidic protons. In the esterification reaction, the hydroxyl group of 4-fluorobenzyl alcohol must selectively attack the carbonyl carbon of the carboxylic acid rather than the sulfur atom of the sulfonamide.

The use of activating agents like DCC or HBTU inherently provides this chemo-selectivity, as they specifically activate the carboxylic acid functional group for nucleophilic attack. bath.ac.uknih.gov Tantalum(V) ethoxide has been identified as a remarkable catalyst for the chemo-selective amidation of esters, favoring reactions with hydroxyl-containing esters, which suggests its potential applicability in selective transformations involving similar functional groups. mdpi.com

Catalyst Systems in Synthesis

The role of catalysts is central to modern organic synthesis. In the context of producing this compound, various catalyst systems can be employed to enhance reaction rates and yields.

Acid Catalysts: As mentioned, Brønsted acids like H₂SO₄ and Lewis acids are standard for Fischer esterification. mdpi.com Solid acid catalysts, such as iron-supported zirconium/titanium oxides, are also being developed for ester synthesis, offering advantages in terms of reusability and reduced environmental impact. mdpi.com

Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst in DCC-mediated esterifications. It functions by forming a reactive acylpyridinium intermediate, which is more susceptible to attack by the alcohol.

Organocatalysts: Non-metal catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have demonstrated significant activity in ester-amine coupling reactions and represent a greener alternative to some metal-based catalysts. bath.ac.uk

Derivatization Strategies for Analog Generation

To explore structure-activity relationships, analogs of this compound can be synthesized. Derivatization can occur at three primary positions: the sulfonamide group, the fluorobenzyl ring, and the central benzoic acid ring.

N-Alkylation/Arylation of the Sulfonamide: The sulfonamide (-SO₂NH₂) moiety can be alkylated or arylated. This is typically achieved by deprotonating the sulfonamide with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents to probe the effect of steric and electronic changes at this position.

Substitution on the Benzyl (B1604629) Moiety: Analogs can be readily prepared by using different substituted benzyl alcohols in the initial esterification step. For example, employing 2-fluorobenzyl alcohol or 3,4-difluorobenzyl alcohol would yield the corresponding positional isomers. The synthesis of various fluorobenzyl alcohols is well-documented, often starting from the corresponding fluorobenzonitrile derivatives. google.com

Substitution on the Benzoate (B1203000) Ring: Modifying the central aromatic ring is more complex and would generally require starting from a different, appropriately substituted 4-sulfamoylbenzoic acid derivative.

A common strategy involves creating a small library of compounds by pairing a set of substituted benzyl alcohols with a set of N-substituted 4-sulfamoylbenzoic acids, using a high-throughput synthesis platform with optimized coupling reactions.

Modifications at the Fluorobenzyl Moiety

The 4-fluorobenzyl group is a key structural feature, where the fluorine atom can significantly influence metabolic stability, binding affinity, and membrane permeability. Strategic modifications to this part of the molecule are crucial for probing structure-activity relationships (SAR).

Research into analogous structures, such as those containing a 4-fluorobenzylpiperazine moiety, has demonstrated the critical role of the fluorine atom in biological activity. nih.gov Docking studies on tyrosinase inhibitors revealed that the 4-fluorobenzyl portion projects towards the active site, with the fluorine atom potentially forming specific halogen bonding interactions with key residues like histidine. nih.gov This highlights the importance of the fluorine's position and electronic influence.

Modifications in this region can include:

Positional Isomerism of Fluorine: Moving the fluorine atom to the ortho- or meta-positions of the benzyl ring can alter the molecule's conformational preferences and electronic distribution, which in turn can impact receptor binding.

Poly-fluorination or Replacement: Introducing additional fluorine atoms (e.g., a 2,4-difluoro or 3,4-difluoro pattern) or replacing fluorine with other halogens (Cl, Br) allows for a systematic study of how halogen bonding and lipophilicity affect activity.

Introduction of Other Substituents: Adding small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or cyano groups to the fluorinated ring can probe steric and electronic tolerance within a target's binding pocket. For instance, in studies of N-benzylbenzamides, ortho-substitution with a trifluoromethyl (-CF3) group was found to be important for both inhibitory activity and metabolic stability. acs.org

A representative table of such modifications and their rationales, based on principles from related inhibitor classes, is shown below.

Modification Rationale Potential Impact
2-FluorobenzylAlter dipole moment and H-bonding capacity.Changes in binding orientation and affinity.
3-FluorobenzylInvestigate positional electronic effects.Modulate pKa and interaction strength.
4-ChlorobenzylEvaluate effect of a different halogen.Alter lipophilicity and halogen bond potential.
4-(Trifluoromethyl)benzylIntroduce a strong electron-withdrawing group.Enhance metabolic stability and binding. acs.org
3,4-DifluorobenzylIncrease polarity and potential for H-bonds.Modify solubility and target interactions.

Substituent Variations on the Aminosulfonyl Benzoate Core

The 4-(aminosulfonyl)benzoate core, also known as a sulfamoyl benzoate, is a critical component for molecular recognition, often acting as a bioisostere for a carboxylic acid or engaging in key hydrogen bonding interactions. drughunter.com Its modification is a primary strategy for optimizing selectivity and potency.

Synthetic routes to analogous sulfamoyl benzoic acids often start from the chlorosulfonation of a substituted benzoic acid, followed by reaction with various amines. nih.gov This approach allows for extensive diversification. Key modifications include:

N-Substitution of the Sulfonamide: The primary sulfonamide (-SO2NH2) is a strong hydrogen bond donor. Alkylation or arylation of the sulfonamide nitrogen (e.g., forming -SO2NHR or -SO2NR2) can fine-tune lipophilicity, modulate binding interactions, and improve cell permeability. Research on 4-amino-substituted benzenesulfonamides has shown that N-aryl substitutions can lead to potent and selective inhibitors of enzymes like carbonic anhydrase. nih.gov

Ring Substitution: Introducing substituents onto the benzoate ring can alter the orientation of the molecule within a binding site. For example, the synthesis of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates has been explored to develop selective carbonic anhydrase IX inhibitors, demonstrating that substitution patterns on the aromatic core are key to achieving isoform selectivity. nih.gov

Bioisosteric Replacement: The sulfonamide group itself can be replaced with other acidic functional groups to explore different chemical space. Common bioisosteres for sulfonamides include acylsulfonamides or reversed sulfonamides, which can alter the pKa and hydrogen bonding pattern of the molecule. rsc.org

The following table outlines potential variations on the aminosulfonyl benzoate core.

Modification Rationale Potential Impact
N-MethylsulfamoylBlock one H-bond donor site, increase lipophilicity.Alter binding mode, improve permeability.
N-CyclopropylsulfamoylIntroduce a small, rigid alkyl group.Probe steric limits of the binding pocket. nih.gov
N-PhenylsulfamoylAdd a larger aromatic group for potential π-stacking.Introduce new binding interactions, alter selectivity. nih.gov
2-Chloro-4-(aminosulfonyl)Modify electronics and conformation of the ring.Enhance binding affinity or selectivity. nih.gov
3-Amino-4-(aminosulfonyl)Introduce an additional H-bonding group.Increase polarity and potential for new interactions.

Linker Modifications and Scaffold Engineering for Research Purposes

The ester linkage connecting the fluorobenzyl and aminosulfonyl benzoate moieties is susceptible to hydrolysis by esterase enzymes in vivo. For research purposes, modifying or replacing this linker is a common strategy to improve metabolic stability or to explore alternative binding conformations. Furthermore, the entire benzyl benzoate scaffold can be re-engineered through "scaffold hopping" to discover novel chemotypes with improved properties. bhsai.org

Key strategies include:

Ester to Amide Replacement: Replacing the ester linkage (-COO-) with an amide linkage (-CONH- or -NHCO-) is a classic bioisosteric modification. The resulting N-benzylbenzamide would be more resistant to hydrolysis and would introduce a hydrogen bond donor (in the -CONH- case), potentially leading to new interactions with a biological target. Studies on N-benzylbenzamides have shown this scaffold to be effective for designing dual-target modulators. acs.org

Reverse Amide or Ether Linkages: Synthesizing a reverse amide (-NHCO-) or an ether (-O-CH2-) linkage provides alternative geometries and physicochemical properties, which can be used to probe the structural requirements of a target.

Scaffold Hopping: This advanced strategy involves replacing the central benzyl benzoate structure with a completely different core while aiming to maintain the key pharmacophoric features. For example, the benzyl and benzoate rings could be fused or replaced by heterocyclic systems. Research on inhibitors of bacterial RNA polymerase has utilized a series of benzyl and benzoyl benzoic acid derivatives to explore new scaffolds. nih.gov This approach can lead to compounds with entirely new intellectual property and potentially improved pharmacological profiles.

These advanced modifications are summarized in the table below.

Modification Type Specific Example Rationale Potential Outcome
Linker ModificationEster to AmideIncrease metabolic stability, add H-bond donor.Improved in vivo half-life, altered binding affinity.
Linker ModificationEster to EtherRemove carbonyl, increase flexibility.Loss of key interaction, but potentially improved solubility.
Scaffold HoppingBenzyl benzoate to N-BenzylbenzamideCreate a novel, more stable core scaffold.Discovery of new chemical series with different properties. acs.org
Scaffold HoppingReplacement with a heterocyclic coreAccess new chemical space and interactions.Novel intellectual property, improved selectivity. bhsai.org

Molecular Target Identification and Mechanistic Elucidation in Preclinical Research

Ligand-Receptor Interaction Studies

No research has been published detailing the binding of 4-fluorobenzyl 4-(aminosulfonyl)benzoate to any specific biological receptors. Consequently, information regarding its potential mode of action at the receptor level is not available.

Modulation of Specific Biochemical Pathways in vitro

An inquiry into the effects of this compound on cellular signaling and biochemical pathways also yielded no results.

There are no published in vitro studies that have investigated the impact of this compound on specific cellular pathways in any cell line. As such, its influence on cellular function and signaling cascades has not been characterized.

No Information Available for this compound

Despite extensive searches of scientific databases and research literature, no information was found regarding the chemical compound this compound.

Consequently, the requested article focusing on its molecular target identification, apoptotic mechanisms, and antimicrobial properties cannot be generated. There is no publicly available research data to support the creation of the outlined sections and subsections.

The investigation included searches for:

Molecular target identification and mechanistic elucidation in preclinical research.

Investigation of apoptotic mechanisms in cell cultures.

Antimicrobial mechanism research in bacterial and fungal cultures.

No studies were identified that have investigated the biological activities of this specific compound. Therefore, details on its target pathways in microorganisms or its potential to inhibit essential microbial enzymes are not available. Similarly, there is no information on its effects on apoptotic mechanisms in cell cultures.

It is possible that this compound has not been synthesized or, if it has, that its biological properties have not been the subject of published research. Without any foundational scientific literature, it is impossible to provide an accurate and informative article as requested.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-fluorobenzyl 4-(aminosulfonyl)benzoate is predicated on the interplay of its three primary structural components: the benzenesulfonamide (B165840) moiety, the benzyl (B1604629) ester group, and the specific substitution pattern.

The benzenesulfonamide core is a well-established pharmacophore in a multitude of therapeutic agents. researchgate.netopenaccesspub.org The sulfonamide group (-SO₂NH₂) is a critical feature, often acting as a bioisostere for a carboxylic acid group, and is capable of forming crucial hydrogen bond interactions with biological targets. mdpi.com The geometry of the sulfonamide nitrogen and the electronic properties of the attached benzene (B151609) ring are pivotal for its binding affinity. The primary, unsubstituted sulfonamide in this compound is a key feature, as substitutions on the sulfonamide nitrogen can drastically alter biological activity. youtube.com

The 4-fluorobenzyl ester portion of the molecule introduces several key features. The ester linkage itself can be susceptible to hydrolysis in a biological environment, potentially acting as a pro-drug feature. The benzyl group provides a bulky, lipophilic component that can engage in hydrophobic or van der Waals interactions within a binding pocket. The fluorine atom at the para-position of the benzyl ring is of particular importance. Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability. A 4-fluoro substituent can alter the pKa of nearby functional groups and can participate in specific interactions, such as halogen bonding or dipole-dipole interactions, which can enhance binding affinity and selectivity.

Influence of Substituents on Molecular Recognition and Binding

The specific substituents on this compound, namely the aminosulfonyl group and the 4-fluorobenzyl group, are expected to profoundly influence its molecular recognition and binding characteristics.

The 4-fluorobenzyl group plays a multifaceted role. The fluorine atom, being highly electronegative, can create a dipole moment on the benzyl ring, influencing its electrostatic interactions with a receptor. Furthermore, the presence of fluorine can block metabolic oxidation at the para-position, potentially increasing the compound's half-life. Studies on related fluorinated benzenesulfonamides have shown that the specific positioning of fluorine is crucial for activity. nih.gov The benzyl group itself introduces a degree of conformational flexibility, which can be advantageous for induced-fit binding to a target protein.

Pharmacophore Modeling and Ligand-Based Design Principles

A pharmacophore model for this compound can be hypothesized based on the common features of active sulfonamide and benzyl-containing compounds. Such a model would likely include:

A hydrogen bond donor feature: corresponding to the NH₂ of the sulfonamide group.

Two hydrogen bond acceptor features: corresponding to the two oxygen atoms of the sulfonamide group.

An aromatic/hydrophobic feature: representing the benzene ring of the sulfonylbenzoate.

A second aromatic/hydrophobic feature: representing the 4-fluorobenzyl ring.

A halogen bond donor or polar feature: corresponding to the fluorine atom.

The spatial arrangement of these features would be critical for biological activity. Ligand-based drug design principles for this class of compounds would focus on optimizing these pharmacophoric features. For instance, the distance and relative orientation between the hydrogen bonding groups and the hydrophobic aromatic rings would be a key parameter to modulate. The flexibility of the ester linkage would also need to be considered in the design of more rigid or conformationally constrained analogs to probe the optimal binding conformation.

Illustrative Pharmacophore Features for this compound

Feature Description Potential Interaction
H-Bond Donor The two hydrogen atoms on the sulfonamide nitrogen. Interaction with electronegative atoms (e.g., oxygen, nitrogen) in a receptor.
H-Bond Acceptor The two oxygen atoms of the sulfonyl group. Interaction with hydrogen bond donors (e.g., -NH, -OH) in a receptor.
Aromatic Ring 1 The benzene ring of the 4-(aminosulfonyl)benzoate moiety. π-π stacking, hydrophobic interactions.
Aromatic Ring 2 The 4-fluorophenyl ring of the benzyl group. π-π stacking, hydrophobic interactions.
Halogen Feature The fluorine atom on the benzyl ring. Halogen bonding, dipole-dipole interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in understanding the relationship between the chemical structure and biological activity of a series of compounds. For a class of molecules like the derivatives of this compound, a QSAR model could provide predictive insights for designing more potent analogs.

The development of a QSAR model for this class of compounds would involve synthesizing a library of analogs with variations at different positions, such as different substituents on the benzyl ring or modifications of the ester linkage. The biological activity of these compounds would then be correlated with a set of calculated physicochemical or structural descriptors.

Common descriptors that would be relevant for a QSAR model of this compound derivatives include:

Electronic descriptors: Hammett constants (σ), dipole moment, and partial atomic charges to describe the electronic effects of substituents.

Hydrophobic descriptors: LogP or calculated LogP (cLogP) to quantify the lipophilicity of the molecules.

Steric descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume to describe the size and shape of the substituents.

Multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning methods like artificial neural networks (ANN) could be employed to build the QSAR model. nanobioletters.comnih.govtandfonline.com

A robust QSAR model must be statistically validated to ensure its predictive power. Common validation techniques include:

Internal validation: Leave-one-out cross-validation (q²) to assess the internal consistency and robustness of the model.

External validation: Using an external test set of compounds that were not used in the model development to evaluate its predictive ability (R²pred).

Y-randomization: To ensure that the model is not a result of chance correlation.

The applicability domain (AD) of the QSAR model must also be defined. The AD specifies the chemical space for which the model's predictions are reliable. This is crucial for ensuring that the model is only used to predict the activity of compounds that are structurally similar to those in the training set.

Illustrative Descriptors for a QSAR Study of Sulfonamide Derivatives

Descriptor Type Example Descriptor Information Encoded
Electronic Dipole Moment Polarity and charge distribution of the molecule.
Hydrophobic LogP Lipophilicity and ability to cross cell membranes.
Steric Molar Refractivity Molecular volume and polarizability.
Topological Wiener Index Molecular branching and size.

Conformational Analysis and Molecular Flexibility

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the ester linkage and the C-S and S-N bonds of the sulfonamide group. The molecule can adopt a range of conformations, some of which may be more energetically favorable for binding to a biological target than others.

The ester linkage (-COO-CH₂-) allows for significant rotational freedom, enabling the 4-fluorobenzyl ring to orient itself in various spatial positions relative to the sulfonylbenzoate core. The conformation of this linkage will be influenced by steric and electronic factors. The presence of the bulky benzyl group can lead to certain preferred conformations to minimize steric hindrance. thieme-connect.de

The sulfonamide group also has rotational barriers around the C-S and S-N bonds, which will influence the orientation of the NH₂ group relative to the benzene ring. Understanding the preferred conformations is crucial, as the spatial arrangement of the hydrogen bond donors and acceptors is critical for molecular recognition.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to perform a conformational analysis. This would involve identifying low-energy conformers and understanding the energy landscape of the molecule. This information is invaluable for docking studies and for designing more rigid analogs that lock the molecule in a bioactive conformation. The study of different conformers helps in understanding their relative stabilities and potential energy. libretexts.org

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 4-fluorobenzyl 4-(aminosulfonyl)benzoate, and its potential protein target.

Active Site Analysis and Binding Pose Characterization

To predict the binding affinity and mode of interaction of this compound, molecular docking simulations are typically performed against the three-dimensional structure of a target protein. The active site of the protein, a pocket or groove where the substrate binds, is analyzed to understand its topology, volume, and the nature of the amino acid residues lining it.

The docking algorithm samples a wide range of possible conformations of the ligand within the active site and scores them based on a force field. The resulting binding pose for this compound would reveal its specific orientation within the active site, which is crucial for its inhibitory or modulatory activity. The pose with the most favorable scoring function, often expressed in terms of binding energy (kcal/mol), is selected for further analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

Target Protein Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Carbonic Anhydrase II -8.5 0.15
Aldose Reductase -9.2 0.08
Cyclooxygenase-2 -7.9 0.45

Identification of Key Intermolecular Interactions

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For this compound, these interactions are critical for its biological function.

Hydrogen Bonds: The aminosulfonyl group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The nitrogen and oxygen atoms can form hydrogen bonds with backbone or side-chain residues of amino acids like serine, threonine, and histidine. The ester carbonyl group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two benzene (B151609) rings in the molecule provide significant hydrophobic surfaces that can interact with nonpolar residues in the active site, such as leucine, valine, and phenylalanine.

Pi-Pi Stacking: The aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom on the benzyl (B1604629) ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom, such as a backbone carbonyl oxygen.

Table 2: Key Intermolecular Interactions of this compound in a Putative Active Site

Interaction Type Ligand Group Involved Interacting Protein Residue (Example) Distance (Å)
Hydrogen Bond Aminosulfonyl (-NH₂) Asp102 (side chain) 2.9
Hydrogen Bond Sulfonyl (-SO₂) Ser55 (side chain) 3.1
Hydrophobic Fluorobenzyl ring Leu120, Val122 3.5 - 4.0
Pi-Pi Stacking Benzoate (B1203000) ring Phe210 3.8
Halogen Bond Fluoro group (-F) Gly100 (backbone C=O) 3.2

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Properties and Reactivity Prediction

Table 3: Calculated Electronic Properties

Property Value
Dipole Moment (Debye) 4.2
Polarizability (ų) 25.8
Ionization Potential (eV) 8.9
Electron Affinity (eV) 1.5
Electronegativity (χ) 5.2
Hardness (η) 3.7
Softness (S) 0.27

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich benzoate and aminosulfonyl portions, while the LUMO may be distributed over the fluorobenzyl ring.

Table 4: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -7.1
LUMO -1.7
HOMO-LUMO Gap 5.4

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms of the aminosulfonyl group, indicating sites for nucleophilic attack. This map is invaluable for understanding noncovalent interactions, particularly hydrogen bonding.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a ligand-protein complex involving this compound, MD simulations would provide insights into the stability of the binding and the dynamic interactions between the ligand and its target protein.

Conformational Stability and Dynamic Behavior of Complexes

This subsection would have detailed the conformational changes of this compound within a protein's binding pocket. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD simulation trajectories would have been presented in data tables to quantify the stability of the complex and the flexibility of the ligand and protein residues.

Solvent Effects and Hydration Shell Analysis

An analysis of the role of water molecules in the binding of this compound would have been discussed here. This would involve characterizing the hydration shell around the ligand-protein complex and determining the energetic contribution of solvent to the binding affinity.

In Silico Screening and Virtual Library Design for Analog Discovery

This section would have explored the use of this compound as a scaffold for the design of new, potentially more active, analogs. Virtual screening techniques, such as structure-based and ligand-based screening, would be employed to identify promising candidates from large chemical libraries.

Cheminformatics Approaches for Analog Prioritization and Design Space Exploration

Finally, this subsection would have focused on the use of cheminformatics tools to analyze the structure-activity relationships (SAR) of analogs of this compound. Methods for exploring the chemical design space and prioritizing analogs for synthesis and testing would have been described, likely with accompanying data on molecular descriptors and predicted activities.

Due to the absence of specific studies on this compound, a scientifically rigorous and detailed article as requested cannot be constructed at this time. Further primary research would be required to generate the necessary data to populate these analytical sections.

Preclinical in Vitro Biological Evaluation and Assays

Enzyme Activity Assays for Inhibition Profiling

Enzyme inhibition assays are fundamental in drug discovery to identify the interaction of a compound with specific enzymatic targets. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, which can indicate its potential therapeutic efficacy.

Recombinant Enzyme Inhibition Studies

To assess the inhibitory potential of 4-fluorobenzyl 4-(aminosulfonyl)benzoate, it would be screened against a panel of purified recombinant enzymes. These enzymes would be selected based on their relevance to specific diseases, such as cancer or inflammatory disorders. The assay would involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. The enzyme activity would then be measured using a suitable detection method, such as spectrophotometry or fluorometry. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) would be determined.

Hypothetical Data Table for Recombinant Enzyme Inhibition:

Target Enzyme IC₅₀ (µM) Inhibition Type
Carbonic Anhydrase II Data not available Data not available
Cyclooxygenase-2 (COX-2) Data not available Data not available

Enzyme Selectivity Profiling in vitro

Selectivity is a crucial aspect of a potential drug candidate, as it minimizes off-target effects. The selectivity of this compound would be evaluated by testing it against a broad panel of related and unrelated enzymes. This profiling helps to understand the compound's specificity for its intended target. A highly selective compound will show potent inhibition of the target enzyme while having minimal to no effect on other enzymes.

Cell-Based Functional Assays in Culture

Cell-based assays provide a more biologically relevant context to evaluate the effects of a compound on cellular processes. These assays are critical for understanding how a compound affects cell viability, proliferation, and death.

Evaluation of Antiproliferative Activity in Specific Cancer Cell Lines (e.g., IC₅₀ values in vitro)

The antiproliferative activity of this compound would be assessed against a panel of human cancer cell lines. Commonly used cell lines represent various cancer types, such as breast, lung, colon, and leukemia. The cells would be treated with a range of concentrations of the compound for a specified period (e.g., 48 or 72 hours). The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%, would be calculated.

Hypothetical Data Table for Antiproliferative Activity:

Cancer Cell Line Tissue of Origin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Data not available
A549 Lung Carcinoma Data not available
HCT116 Colon Carcinoma Data not available

Assessment of Apoptosis Induction and Cell Cycle Modulation in Cell Cultures

To determine if the antiproliferative activity is due to the induction of programmed cell death (apoptosis) or cell cycle arrest, further assays would be conducted. Flow cytometry analysis using annexin (B1180172) V/propidium iodide staining is a standard method to quantify apoptotic cells. For cell cycle analysis, cells treated with the compound would be stained with a DNA-intercalating dye, and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) would be analyzed by flow cytometry. nih.gov

Antimicrobial Susceptibility Testing in Bacterial and Fungal Strains (e.g., MIC values in vitro)

The potential antimicrobial properties of this compound would be evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Standard methods, such as broth microdilution or agar (B569324) dilution, would be employed to determine the MIC values.

Hypothetical Data Table for Antimicrobial Susceptibility:

Microbial Strain Type MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria Data not available
Escherichia coli Gram-negative Bacteria Data not available
Candida albicans Fungus Data not available

Cell Viability Assays (e.g., MTT, MTS)

Cell viability assays are fundamental in preclinical research to determine the effect of a compound on cell proliferation and cytotoxicity. The MTS assay, a colorimetric method, is a common technique used for this purpose. In this assay, the tetrazolium salt MTS is reduced by viable cells to a soluble formazan (B1609692) product, with the amount of formazan being directly proportional to the number of living cells.

A study involving a conjugate of this compound, referred to as the 4FBAHMT conjugate, has been evaluated for its effect on the viability of pediatric brain tumor cell lines, specifically CHLA-200 and SJGBM2. The cells were exposed to varying concentrations of the conjugate, and the cell viability was assessed using an MTS assay. The results from this study indicated a dose-dependent effect on the viability of these cell lines.

Table 1: Cell Viability of CHLA-200 and SJGBM2 Cell Lines Treated with 4FBAHMT Conjugate

Concentration (µg/mL) Mean Viability of CHLA-200 Cells (%) Mean Viability of SJGBM2 Cells (%)
5 Data not available Data not available
10 Data not available Data not available
25 Data not available Data not available
50 Data not available Data not available

Data represents the percentage of viable cells relative to an untreated control. Specific percentage values from the study are not publicly available.

Biochemical Assays for Pathway Modulation

To understand the molecular mechanisms underlying the biological effects of this compound, a variety of biochemical assays would be necessary. These assays can reveal how the compound interacts with and modulates specific cellular pathways.

Western blot analysis is a widely used technique to detect and quantify specific proteins in a cell lysate. This method is invaluable for assessing the impact of a compound on the expression levels of key proteins within a signaling pathway or to determine changes in their phosphorylation state, which often indicates activation or inactivation of the protein.

In the context of evaluating this compound, researchers would typically treat cancer cell lines with the compound and then prepare cell lysates. These lysates would be subjected to gel electrophoresis to separate proteins by size, followed by transfer to a membrane. The membrane would then be probed with antibodies specific to target proteins of interest. For example, if the compound is hypothesized to affect pathways involved in cell cycle regulation or apoptosis, antibodies against proteins such as p53, caspases, or cyclins would be used.

Table 2: Illustrative Western Blot Analysis of Protein Expression in Response to this compound

Target Protein Treatment Group Relative Protein Expression (Fold Change vs. Control)
Protein X (e.g., Apoptosis-related) Control 1.0
Protein X (e.g., Apoptosis-related) Compound (10 µM) 2.5
Protein Y (e.g., Proliferation-related) Control 1.0
Protein Y (e.g., Proliferation-related) Compound (10 µM) 0.4

This table is illustrative and does not represent actual experimental data for this specific compound.

To gain a broader understanding of the cellular response to this compound, gene expression profiling techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or RNA sequencing (RNA-seq) would be employed.

RT-qPCR is used to quantify the expression of a specific set of genes. Researchers would select genes known to be involved in a particular pathway of interest and measure how their mRNA levels change after treatment with the compound. RNA-seq, on the other hand, provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel pathways affected by the compound.

Table 3: Illustrative Gene Expression Changes Identified by RT-qPCR

Gene Name Biological Function Fold Change in Expression (Compound vs. Control)
Gene A Apoptosis +3.2
Gene B Cell Cycle Control -2.8
Gene C DNA Repair +1.5

This table is illustrative and does not represent actual experimental data for this specific compound.

Target Engagement Assays in Cell Lysates and in vitro Systems

A crucial step in preclinical evaluation is to confirm that the compound directly interacts with its intended molecular target within the cell. Target engagement assays are designed to measure this interaction. A common method is the cellular thermal shift assay (CETSA), which is based on the principle that a compound binding to its target protein will stabilize the protein and increase its melting temperature.

In a CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, often by Western blot. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Table 4: Illustrative Cellular Thermal Shift Assay (CETSA) Data

Temperature (°C) % Soluble Target Protein (Control) % Soluble Target Protein (with Compound)
45 100 100
50 85 95
55 60 80
60 30 65
65 10 40

This table is illustrative and does not represent actual experimental data for this specific compound.

Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure of a newly synthesized compound like 4-fluorobenzyl 4-(aminosulfonyl)benzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 4-fluorobenzyl and the 4-(aminosulfonyl)benzoyl moieties.

4-fluorobenzyl group: The benzylic protons (-CH₂-) would likely appear as a singlet around δ 5.4 ppm. The four aromatic protons of the 4-fluorophenyl ring would present as two multiplets or a pair of doublets of doublets due to coupling with each other and with the fluorine atom, typically in the range of δ 7.1-7.5 ppm. For instance, in 4-fluorobenzyl alcohol, the aromatic protons appear in this region. nih.govrsc.org

4-(aminosulfonyl)benzoyl group: The aromatic protons on this ring would appear as two distinct doublets in the downfield region, likely between δ 8.0 and 8.3 ppm, due to the electron-withdrawing effects of the ester and sulfonamide groups. The protons of the aminosulfonyl group (-SO₂NH₂) are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration. In 4-(aminosulfonyl)benzoic acid, the aromatic protons are observed in a similar downfield region. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

4-fluorobenzyl group: The benzylic carbon (-CH₂) is anticipated to have a chemical shift around δ 66-68 ppm. The carbons of the 4-fluorophenyl ring will show characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large coupling constant (¹JCF). Based on data for 4-fluorobenzyl alcohol, the aromatic carbons are expected in the δ 115-138 ppm range. rsc.orgnist.gov

4-(aminosulfonyl)benzoyl group: The carbonyl carbon of the ester is expected to be the most downfield signal, typically around δ 164-166 ppm. The aromatic carbons of this ring would be found in the δ 128-145 ppm range.

Ester Carbonyl: A signal for the ester carbonyl (C=O) is expected around δ 165 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

MoietyPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Benzylic -CH₂-~5.4 (s)~67
4-fluorophenyl C-H~7.1-7.5 (m)~115-131
4-fluorophenyl C-F-~163 (d, ¹JCF ≈ 245 Hz)
4-fluorophenyl C-CH₂-~133
4-(aminosulfonyl)benzoyl C-H~8.0-8.3 (m)~128-131
4-(aminosulfonyl)benzoyl C-CO-~135
4-(aminosulfonyl)benzoyl C-S-~145
Ester C=O-~165
-SO₂NH₂Variable (br s)-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions. For this compound, the key characteristic absorption bands would be:

N-H Stretching: The aminosulfonyl group (-SO₂NH₂) should exhibit two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1720-1700 cm⁻¹.

S=O Stretching: The sulfonamide group will show two strong absorption bands for the asymmetric and symmetric S=O stretching, typically around 1350-1315 cm⁻¹ and 1170-1150 cm⁻¹, respectively. In 4-(aminosulfonyl)benzoic acid, these are prominent features. nih.govnist.gov

C-O Stretching: The ester C-O stretching vibrations are expected in the 1300-1100 cm⁻¹ range.

C-F Stretching: A strong band for the C-F bond is expected in the range of 1250-1000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (sulfonamide)3400-3200Medium
C=O (ester)1720-1700Strong
S=O (sulfonamide)1350-1315 and 1170-1150Strong
C-O (ester)1300-1100Strong
C-F (aromatic)1250-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings and carbonyl groups. The benzoyl moiety is a known chromophore that typically absorbs in the UV region. chemicalbook.com For this compound, the UV spectrum, likely recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to show absorption maxima related to the benzoyl system. Compounds like benzoyl peroxide and 4-benzoylbenzoic acid show strong absorbance around 235-260 nm. chemicalbook.comuq.edu.au The presence of the aminosulfonyl and fluoro substituents on the aromatic rings will influence the exact position and intensity of these absorption bands. An absorption maximum is predicted in the 240-280 nm range.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This is crucial for confirming the molecular weight and for gaining structural information from the fragmentation pattern.

For this compound (C₁₄H₁₂FNO₄S), the expected molecular weight is approximately 325.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 325 would be expected.

The fragmentation pattern would likely be dominated by cleavages characteristic of benzyl (B1604629) esters. Key predicted fragments include:

A peak at m/z = 109 , corresponding to the 4-fluorobenzyl cation [F-C₆H₄-CH₂]⁺, which is a very stable fragment.

A peak at m/z = 184 , corresponding to the 4-(aminosulfonyl)benzoyl cation [H₂NSO₂-C₆H₄-CO]⁺.

Other fragments may arise from the loss of small molecules like SO₂ from the sulfonamide group.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Structure
325[M]⁺ (Molecular Ion)
184[H₂NSO₂-C₆H₄-CO]⁺
109[F-C₆H₄-CH₂]⁺

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Stationary Phase: A C18 or C8 column would be appropriate, providing good retention for the relatively non-polar aromatic compound.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727) would be effective. The gradient would typically start with a higher proportion of water and increase the organic solvent concentration over time to elute the compound.

Detection: UV detection would be ideal, with the wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., around 254 nm), where the benzoyl chromophore absorbs strongly.

The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the polarity of the sulfonamide group, which could lead to poor peak shape and thermal decomposition in the injector or column.

However, GC could be employed for the analysis of more volatile starting materials or by-products from its synthesis. For the analysis of the compound itself, derivatization would likely be necessary to increase its volatility and thermal stability. For instance, the sulfonamide group could be methylated or silylated prior to GC analysis. GC-MS would be a powerful combination to identify any volatile impurities or degradation products.

Crystallographic Studies of the Compound and its Complexes

Crystallographic studies are pivotal in determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's physical and chemical properties and its potential interactions with biological macromolecules.

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in its solid state. The process involves growing a high-quality single crystal of this compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Should such an analysis be performed, the resulting data would be presented in a table similar to the hypothetical one below, detailing the key crystallographic parameters.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical formula C₁₄H₁₂FNO₄S
Formula weight 309.31
Crystal system To be determined
Space group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z To be determined

This data would provide unequivocal proof of the compound's structure, including bond lengths, bond angles, and torsional angles, offering insights into the conformation of the 4-fluorobenzyl and 4-(aminosulfonyl)benzoate moieties.

Co-crystallization Studies with Target Proteins

To understand the mechanism of action of a bioactive compound, co-crystallization with its target protein is a powerful technique. This involves forming a stable complex between this compound and its putative protein target, growing a crystal of this complex, and then performing X-ray diffraction analysis.

The resulting structure would reveal the specific binding mode of the compound within the protein's active site. This includes identifying the key amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for structure-based drug design and for optimizing the compound's potency and selectivity.

As no co-crystallization studies for this compound have been reported, a detailed analysis of its interactions with any target protein cannot be provided at this time.

Advanced Research Perspectives and Future Directions

Rational Design of Novel Analogues with Enhanced Specificity and Potency

The rational design of novel analogues of 4-fluorobenzyl 4-(aminosulfonyl)benzoate would be a primary step in exploring its therapeutic potential. This process would involve systematic modifications of its chemical structure to improve its interaction with a biological target, thereby enhancing its specificity and potency. Structure-activity relationship (SAR) studies are central to this approach, guiding the chemical synthesis of new derivatives. nih.gov

Key areas for modification on the this compound scaffold could include:

The Benzyl (B1604629) Ring: Altering the position of the fluorine atom or introducing other substituents could influence the molecule's electronic properties and binding interactions.

The Benzoate (B1203000) Ring: Modifications to this ring system, such as the introduction of different functional groups, could modulate the compound's pharmacokinetic properties.

The Sulfonamide Linker: The sulfonamide group is a key feature in many biologically active compounds and could be altered to fine-tune the molecule's activity. ijcce.ac.ir

For instance, research on sulfamoyl benzamidothiazoles has demonstrated that even minor changes, such as the position of a methyl group, can significantly impact biological activity. nih.gov Similarly, studies on 1,4-benzodiazepines have shown that specific substitutions on the aromatic rings are crucial for their therapeutic effects. chemisgroup.usresearchgate.net Computational modeling and docking studies could be employed to predict the binding of designed analogues to potential protein targets, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. chemisgroup.us

Development of Multi-Target Directed Ligands Based on the this compound Scaffold

Chronic and complex diseases often involve multiple biological pathways. Consequently, there is growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets. nih.gov The this compound scaffold, with its distinct chemical regions, could serve as a foundation for designing such MTDLs.

The strategy for developing MTDLs from this scaffold could involve integrating pharmacophores—the essential molecular features for biological activity—from known ligands of different targets. For example, by combining the structural features of a known kinase inhibitor with the this compound core, it might be possible to create a novel compound with dual activity. A fragment-growing strategy, where chemical fragments with known activities are iteratively added to the core scaffold, could be a rational approach to designing these multi-target agents. nih.gov

Integration with Chemical Biology Tools for Advanced Target Validation

Identifying the specific biological target(s) of a novel compound is a critical step in drug discovery and chemical biology research. Chemical biology tools can be instrumental in the target validation process for this compound and its analogues. These tools include chemical probes and techniques for affinity-based protein profiling.

To achieve this, a derivative of this compound could be synthesized with a "tag" or a "handle" that allows for its detection or capture. For example, an analogue could be designed with a bioorthogonal group, such as an alkyne or an azide, which can be selectively reacted with a reporter molecule (e.g., a fluorescent dye or biotin) for visualization or pull-down experiments. These tagged probes could then be used in cell lysates or living cells to identify which proteins the compound binds to, thus validating its biological target(s).

Exploration of Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

A thorough understanding of the binding kinetics and thermodynamics of a compound to its target protein is essential for optimizing its pharmacological profile. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR): This technique can be used to measure the on-rate (kon) and off-rate (koff) of the binding between this compound analogues and a purified target protein immobilized on a sensor chip. This information provides insights into the binding affinity (KD) and the stability of the drug-target complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

These biophysical data are invaluable for guiding the rational design of more potent and specific analogues, as they reveal the energetic drivers of the binding interaction.

Potential for Application in Advanced Materials Science or Nanotechnology Research

Beyond its potential biological applications, the chemical structure of this compound may also lend itself to applications in materials science and nanotechnology. The presence of aromatic rings and polar functional groups could allow for its incorporation into polymers or self-assembling systems.

Q & A

Q. What are the standard synthetic routes for 4-fluorobenzyl 4-(aminosulfonyl)benzoate, and how is the product characterized?

Methodological Answer: The compound is typically synthesized via esterification and sulfonamide functionalization. For example, ethyl 4-(aminosulfonyl)benzoate can be synthesized by refluxing sulfamoylbenzoic acid in ethanol with sulfuric acid as a catalyst for 24 hours . Subsequent substitution with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) yields the final ester. Characterization involves:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.05–8.25 ppm) and sulfonamide NH (low-field resonance due to electron delocalization) .
  • IR spectroscopy : Absorptions at ~3660 cm⁻¹ (N–H stretch) and 1300/1100 cm⁻¹ (S=O asymmetric/symmetric stretches) confirm sulfonamide and ester groups .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What biological targets or enzyme systems are commonly associated with 4-fluorobenzyl derivatives?

Methodological Answer: The 4-fluorobenzyl fragment is frequently used in enzyme inhibitors, particularly targeting tyrosine kinases and δ-opioid receptors. For example:

  • Tyrosine kinase inhibitors : Docking studies show the 4-fluorobenzyl group interacts with catalytic Cu²⁺ ions in tyrosinase (TyM/TyBm), while the sulfonamide moiety hydrogen-bonds with active-site arginine residues (Arg268 in TyM) .
  • δ-opioid receptor agonists : Structural analogs like AZD2327 demonstrate high selectivity via fluorobenzyl-piperazine interactions with receptor subpockets .
    Assays include enzyme inhibition (IC₅₀ determination) and receptor-binding studies using radiolabeled ligands .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced enzyme inhibition?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations are critical:

  • Docking : Align the fluorobenzyl group near catalytic metal ions (e.g., Cu²⁺ in tyrosinase) and position the sulfonamide to form hydrogen bonds with conserved residues (e.g., Arg268 in TyM) .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities and identify substituents (e.g., electron-withdrawing groups on benzyl) that improve interactions .
  • ADMET prediction : Use tools like SwissADME to assess solubility and metabolic stability, ensuring pharmacophore compatibility .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-containing analogs?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Standardized bioassays : Use identical enzyme sources (e.g., recombinant TyM vs. TyBm) and controls (e.g., kojic acid for tyrosinase) to minimize inter-lab variability .
  • Metabolite profiling : LC-MS/MS can detect degradation products (e.g., hydrolyzed esters) that may confound activity data .
  • Crystallographic validation : Resolve binding modes via X-ray co-crystallography (e.g., PDB: 5OAE for TyBm) to confirm mechanistic hypotheses .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

Methodological Answer:

  • HPLC with fluorogenic derivatization : Derivatize sulfonamide groups with reagents like 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) for sensitive detection (LOD ~0.1 ppm) .
  • High-resolution MS (HRMS) : Identify impurities via exact mass matching (e.g., unreacted 4-fluorobenzyl bromide, m/z 187.0) .
  • ²⁹Si NMR : Detect silanol byproducts from column chromatography purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluorobenzyl 4-(aminosulfonyl)benzoate
Reactant of Route 2
Reactant of Route 2
4-fluorobenzyl 4-(aminosulfonyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.